molecular formula C12H16N2 B1358808 3-[(Diethylamino)methyl]benzonitrile CAS No. 1016701-33-9

3-[(Diethylamino)methyl]benzonitrile

Cat. No.: B1358808
CAS No.: 1016701-33-9
M. Wt: 188.27 g/mol
InChI Key: BMKWUYAFNARSIL-UHFFFAOYSA-N
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Description

3-[(Diethylamino)methyl]benzonitrile (CAS 1016701-33-9) is a nitrile-substituted aromatic compound with a diethylaminomethyl side chain. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The compound has a molecular formula of C12H16N2 and a molecular weight of 188.27 g/mol . Its defined structure, represented by the SMILES notation N#CC1=CC=CC(CN(CC)CC)=C1, is crucial for researchers in designing and synthesizing novel molecules, particularly in the development of potential pharmacologically active compounds . As a benzonitrile derivative, this chemical serves as a versatile building block for further chemical modifications. Researchers can utilize it to create more complex structures for various applications, including materials science and drug discovery projects. The product is intended for use in a controlled laboratory environment by qualified professionals. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or human use . For precise handling and storage, please consult the material's Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(diethylaminomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-3-14(4-2)10-12-7-5-6-11(8-12)9-13/h5-8H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKWUYAFNARSIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Diethylamino Methyl Benzonitrile and Analogs

Strategies for Carbon-Nitrogen Bond Formation in Benzonitrile (B105546) Systems

The construction of the C-N bond at the benzylic position of a benzonitrile moiety is a key transformation for the synthesis of 3-[(Diethylamino)methyl]benzonitrile. Two primary strategies, nucleophilic substitution and reductive amination, have proven to be effective for this purpose. These methods offer distinct advantages and are adaptable to various scales of production, including modern continuous flow processes.

Nucleophilic Substitution Reactions at the Benzylic Position

Nucleophilic substitution reactions provide a direct and widely utilized approach for the formation of the benzylic amine linkage. This strategy typically involves the reaction of a halomethyl benzonitrile with a suitable amine.

The reaction of a benzylic halide with an amine, such as diethylamine (B46881), proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the amine nucleophile attacks the electrophilic benzylic carbon, leading to the displacement of the halide leaving group in a single step. The reactivity of the benzylic position is enhanced by the adjacent benzene (B151609) ring, which stabilizes the transition state.

The general reaction is as follows:

3-(X-methyl)benzonitrile + HN(CH₂CH₃)₂ → this compound + HX

Where X represents a halogen (e.g., Cl, Br).

The choice of the halomethyl precursor is crucial for the success of the SN2 reaction. 3-(Bromomethyl)benzonitrile and 3-(chloromethyl)benzonitrile (B1583590) are common starting materials for the synthesis of this compound. sigmaaldrich.comnih.gov Bromine is a better leaving group than chlorine, which can lead to faster reaction rates. These precursors are themselves typically synthesized from 3-methylbenzonitrile (B1361078) via radical halogenation.

Table 1: Common Halomethyl Precursors for the Synthesis of this compound

Precursor NameChemical FormulaMolecular Weight ( g/mol )CAS Number
3-(Bromomethyl)benzonitrileC₈H₆BrN196.0428188-41-2
3-(Chloromethyl)benzonitrileC₈H₆ClN151.5964407-07-4

Data sourced from PubChem and commercial supplier information. sigmaaldrich.comnih.govsigmaaldrich.com

Continuous flow technology offers significant advantages for aminomethylation reactions, including enhanced safety, improved heat and mass transfer, and the potential for process automation and scalability. rsc.orgnih.gov In a typical flow setup, streams of the halomethyl benzonitrile and diethylamine are continuously mixed and passed through a heated reactor coil. The short residence times and precise temperature control can lead to higher yields and purities compared to traditional batch processes. acs.orgresearchgate.net This methodology is particularly beneficial for managing exothermic reactions and for the synthesis of compounds on a larger scale.

Reductive Amination Approaches

Reductive amination presents an alternative and powerful strategy for the synthesis of this compound, starting from a carbonyl compound. libretexts.orgmasterorganicchemistry.com This method avoids the use of halomethyl precursors and can be performed as a one-pot reaction.

The reductive amination of 3-cyanobenzaldehyde (B1676564) with diethylamine is a direct route to this compound. The reaction proceeds in two main steps: the formation of an iminium ion intermediate, followed by its reduction to the corresponding tertiary amine. libretexts.org

3-Cyanobenzaldehyde + HN(CH₂CH₃)₂ + [Reducing Agent] → this compound + H₂O

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mildness and selectivity. masterorganicchemistry.com The reaction is typically carried out in a suitable organic solvent, such as dichloromethane (B109758) or methanol.

Table 2: Key Reagents in the Reductive Amination Synthesis of this compound

Reagent NameRole in ReactionKey Properties
3-CyanobenzaldehydeCarbonyl precursorProvides the benzonitrile backbone and the benzylic carbon.
DiethylamineAmine sourceActs as the nucleophile to form the iminium ion.
Sodium TriacetoxyborohydrideReducing agentMild and selective, reduces the iminium ion to the amine.

This approach offers excellent functional group tolerance and is widely applicable to the synthesis of a diverse range of benzylic amines. koreascience.krorganic-chemistry.org

Polymer-Supported Reagents in Reductive Amination

Reductive amination is a cornerstone of amine synthesis, and the use of polymer-supported reagents has streamlined this process, offering advantages in purification and automation. mdma.chrsc.org The synthesis of this compound can be effectively achieved via the reductive amination of 3-formylbenzonitrile with diethylamine. In this context, polymer-supported borohydride (B1222165) reagents have emerged as highly effective reducing agents. mdma.chtandfonline.com

Two of the most prominent polymer-supported reagents for this transformation are macroporous polystyrene-supported triacetoxyborohydride (MP-Triacetoxyborohydride) and polystyrene-supported cyanoborohydride (PSCBH). mdma.chrsc.orgjasco.hu These solid-phase reagents facilitate the in-situ reduction of the iminium ion formed from the condensation of the aldehyde and amine.

The general protocol involves treating the aldehyde precursor with the amine in a suitable solvent, followed by the addition of the polymer-supported reducing agent. mdma.chjasco.hu The reaction proceeds under mild conditions, and upon completion, the spent reagent and byproducts are easily removed by filtration, yielding the desired tertiary amine in high purity. mdma.ch Microwave heating has also been employed to accelerate these reactions, with optimized conditions leading to high yields in significantly reduced reaction times. jasco.hu

Table 1: Polymer-Supported Reagents in Reductive Amination

Reagent Precursors Key Features
MP-Triacetoxyborohydride 3-Formylbenzonitrile, Diethylamine High reactivity and selectivity for iminium ion reduction; simplified workup. mdma.chjasco.hu
MP-Cyanoborohydride 3-Formylbenzonitrile, Diethylamine Effective under mildly acidic conditions; suitable for automated synthesis. rsc.orgjasco.hu

Hydrolysis-Dehydration Routes from Amide Precursors

The construction of the benzonitrile moiety can be achieved through the dehydration of a primary amide, specifically 3-[(diethylamino)methyl]benzamide. This transformation is a fundamental reaction in organic synthesis for the preparation of nitriles. A wide array of dehydrating agents have been developed for this purpose, ranging from classical, harsh reagents to milder, more modern systems. nih.govhighfine.com

Traditional dehydrating agents include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). highfine.com While effective, these reagents often require stringent reaction conditions and may not be compatible with sensitive functional groups.

More contemporary methods utilize milder reagents that operate under neutral or near-neutral conditions, making them suitable for more complex substrates. highfine.com Examples include the use of Burgess reagent, trifluoroacetic anhydride (B1165640) in the presence of a base like triethylamine, and oxalyl chloride with dimethyl sulfoxide. highfine.com Recently, protocols using phosphorus(III) reagents such as tris(dimethylamino)phosphine (P(NMe₂)₃), phosphorus trichloride (B1173362) (PCl₃), or triphenylphosphite (P(OPh)₃) have been developed, offering high yields and broad substrate scope under operationally simple conditions. nih.gov

Table 2: Selected Dehydrating Agents for Amide to Nitrile Conversion

Dehydrating Agent/System Conditions Characteristics
Phosphorus Pentoxide (P₂O₅) High temperature Strong, classical reagent.
Phosphorus Oxychloride (POCl₃) Reflux Widely used, effective but can be harsh.
Thionyl Chloride (SOCl₂) Reflux Common, but generates acidic byproducts.
P(NMe₂)₃ / Diethylamine Reflux in CHCl₃ Mild, high-yielding, good functional group tolerance. nih.gov
PCl₃ / Diethylamine Reflux in CHCl₃ Efficient and rapid conversion. nih.gov

Palladium-Catalyzed Cyanation Strategies for Benzonitrile Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of benzonitriles from aryl electrophiles. numberanalytics.com These methods offer high efficiency and functional group tolerance, making them attractive for the synthesis of complex molecules.

Aryl triflates, readily prepared from the corresponding phenols, are excellent substrates for palladium-catalyzed cyanation. The triflate group serves as a highly effective leaving group in the catalytic cycle. The reaction typically involves a palladium(0) catalyst, a phosphine (B1218219) ligand, and a cyanide source.

Modern protocols for the cyanation of aryl triflates have focused on developing milder reaction conditions. For instance, methods have been reported that proceed at temperatures ranging from room temperature to 40 °C, utilizing low catalyst loadings. jasco.hu These advancements enhance the practicality and substrate scope of the reaction, allowing for the cyanation of a wide range of (hetero)aryl triflates. jasco.hu

The palladium-catalyzed cyanation of aryl halides (chlorides, bromides, and iodides) is a widely used and well-established method for synthesizing benzonitriles. numberanalytics.com The reaction involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with a cyanide source and reductive elimination to afford the benzonitrile product.

A variety of cyanide sources can be employed, with zinc cyanide (Zn(CN)₂) being a common choice due to its lower toxicity compared to alkali metal cyanides. jasco.hu The development of highly active and robust palladium catalyst systems has been a key focus of research in this area. These systems often consist of a palladium precursor, such as Pd₂(dba)₃ or Pd(OAc)₂, and a sterically demanding and electron-rich phosphine ligand, like XPhos or tBuXPhos. These advanced catalysts enable the efficient cyanation of even challenging substrates, including electron-rich and sterically hindered aryl halides.

Table 3: Palladium-Catalyzed Cyanation of Aryl Electrophiles

Aryl Electrophile Cyanide Source Catalyst System (Example) Key Features
Aryl Triflate Zn(CN)₂ Pd(0) / Phosphine Ligand Mild reaction conditions, broad substrate scope. jasco.hu
Aryl Bromide/Iodide Zn(CN)₂ Pd₂ (dba)₃ / XPhos High yields, good functional group tolerance.

Strategic Introduction of the Diethylamino Functionality

The introduction of the diethylamino group is a critical step in the synthesis of the target molecule. While direct aminoalkylation of the benzonitrile ring presents a synthetic challenge, other strategies can be employed.

Direct C-H functionalization for the introduction of an aminoalkyl group onto an aromatic ring is an area of active research. However, the direct, regioselective introduction of a diethylaminomethyl group at the meta-position of an unsubstituted benzonitrile via transition metal catalysis is not a well-established transformation. Existing transition metal-catalyzed methods for C-N bond formation with nitriles often involve either α-functionalization to the cyano group or C-CN bond activation, which are not applicable for the desired synthesis. organic-chemistry.orgresearchgate.net Therefore, the synthesis of this compound typically relies on building the molecule from a pre-functionalized aromatic ring, such as through the reductive amination of 3-formylbenzonitrile as described in section 2.1.2.2.

Mannich-Type Reactions for Aminoalkyl Side Chain Formation

The Mannich reaction is a classic three-component condensation reaction involving an aldehyde (such as formaldehyde), a primary or secondary amine, and a compound with an active hydrogen atom. libretexts.orgwikipedia.org This reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, known as Mannich bases. oarjbp.comnih.gov In the synthesis of this compound, a Mannich-type reaction can be utilized to introduce the diethylaminomethyl side chain onto the benzonitrile ring.

The reaction proceeds through the formation of an iminium ion from the aldehyde and the secondary amine (diethylamine). This electrophilic iminium ion is then attacked by a nucleophile, which in this case would be the benzonitrile ring, to form the final product.

Scheme 3: Mannich-Type Reaction for the Synthesis of this compound

Benzonitrile reacts with formaldehyde (B43269) and diethylamine in an acidic medium to yield this compound.

The reaction is typically carried out under acidic conditions to facilitate the formation of the iminium ion. The choice of solvent and temperature can influence the reaction rate and yield. researchgate.net

AldehydeAmineSubstrateProductYield (%)
FormaldehydeDiethylamineBenzonitrileThis compound65
AcetaldehydeDiethylamineBenzonitrile3-(1-Diethylaminoethyl)benzonitrile60

Table 3: Examples of Mannich-Type Reactions for the formation of aminoalkyl side chains on benzonitrile. The yields are hypothetical.

Influence of Substituents on Synthetic Pathways

The presence of substituents on the benzonitrile ring can significantly influence the course of the synthetic reactions. Both the regioselectivity of the reaction and the reactivity of the starting materials can be affected by the electronic and steric properties of the substituents.

Achieving the desired regioselectivity in the functionalization of substituted benzonitriles is a critical aspect of the synthesis of specific isomers. The cyano group is a meta-directing deactivator in electrophilic aromatic substitution reactions. Therefore, in a Mannich-type reaction, the incoming electrophilic iminium ion will preferentially add to the meta position of the benzonitrile ring.

For other reaction types, such as nucleophilic aromatic substitution, the regioselectivity can be controlled by the nature of the nucleophile and the reaction conditions. researchgate.net The inherent electronic properties of the benzonitrile ring, with the cyano group withdrawing electron density, can be exploited to direct the substitution to specific positions.

In the context of the Mannich reaction, both steric and electronic effects of substituents on the aromatic aldehyde (if used instead of formaldehyde) and the amine can impact the reaction outcome. Electron-donating groups on the aromatic aldehyde can increase the electron density on the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. researchgate.net Conversely, electron-withdrawing groups can decrease the reactivity.

Steric hindrance can also play a significant role. Bulky substituents on either the aldehyde or the amine can hinder the approach of the reactants, leading to lower reaction yields. researchgate.net For example, ortho-substituted anilines often give lower yields in three-component Mannich reactions due to steric hindrance. researchgate.net A computational study on the reaction of primary amines and aldehydes has shown that steric hindrance on the aldehyde can slow down the nucleophilic attack. acs.org

Substituent on AldehydeElectronic EffectSteric EffectExpected Yield
4-MethoxyElectron-donatingLowHigh
4-NitroElectron-withdrawingLowModerate
2-MethylElectron-donatingHighLow
2,6-DichloroElectron-withdrawingVery HighVery Low

Table 4: Predicted influence of substituents on the yield of a Mannich-type reaction involving a substituted benzaldehyde, diethylamine, and a nucleophile, based on general principles of steric and electronic effects.

Reaction Chemistry and Transformations of 3 Diethylamino Methyl Benzonitrile

Functional Group Interconversions of the Nitrile Moiety

The triple bond and the inherent polarity of the nitrile group make it susceptible to both reduction and nucleophilic attack, forming the basis for its conversion into amines and carbonyl compounds, respectively.

The reduction of the nitrile group is a fundamental transformation that yields primary amines. For 3-[(Diethylamino)methyl]benzonitrile, this reaction produces {3-[(diethylamino)methyl]phenyl}methanamine, a diamine. This conversion is typically achieved through catalytic hydrogenation.

Various supported precious metal catalysts are effective for the hydrogenation of benzonitriles. researchgate.net Platinum on carbon (Pt/C) has been shown to be a highly effective and selective catalyst for the reduction of benzonitriles and their homologues to the corresponding primary amines. researchgate.net The reaction is generally carried out under a hydrogen atmosphere (e.g., 6 bar) at moderate temperatures (e.g., 30 °C) in a solvent system that can consist of two immiscible solvents like dichloromethane (B109758)/water or toluene/water, often with acidic additives to improve selectivity. researchgate.net

The general scheme for this reduction is as follows:

Reactant : this compound

Reagents : H₂, Catalyst (e.g., Pt/C)

Product : {3-[(Diethylamino)methyl]phenyl}methanamine

While Raney®-Ni is also a common catalyst for nitrile hydrogenation, platinum-based catalysts can offer higher selectivity towards the primary amine, minimizing the formation of secondary and tertiary amine byproducts. researchgate.netresearchgate.net

Catalytic Systems for Benzonitrile (B105546) Reduction
CatalystTypical ConditionsSelectivity for Primary AmineReference
Platinum on Carbon (Pt/C)6 bar H₂, 30 °C, CH₂Cl₂/H₂O, acidic additiveHigh (57-68%) researchgate.net
Raney® NickelVaries (e.g., high pressure/temperature)Variable, can lead to secondary/tertiary amines researchgate.net
Rhodium (Rh), Ruthenium (Ru), Iridium (Ir)Screened for similar hydrogenationsGenerally lower than Pt for this specific transformation researchgate.net

The nitrile group can be hydrolyzed to a carboxamide group, converting this compound into 3-[(diethylamino)methyl]benzamide. This reaction can be catalyzed by either acid or base. lumenlearning.comchemguide.co.uk

Acid-Catalyzed Hydrolysis : In the presence of a strong acid like sulfuric acid or hydrochloric acid, the nitrile nitrogen is protonated. rsc.orgyoutube.com This protonation increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a water molecule. lumenlearning.comrsc.org A series of proton transfers and tautomerization steps then leads to the formation of the amide. Prolonged reaction times or harsh conditions can lead to further hydrolysis of the amide to the corresponding carboxylic acid, 3-[(diethylamino)methyl]benzoic acid, and an ammonium (B1175870) salt. chemguide.co.uk

Base-Catalyzed Hydrolysis : Under basic conditions, such as heating with aqueous sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile, directly attacking the electrophilic nitrile carbon. chemguide.co.ukyoutube.com The resulting intermediate is protonated by water to yield the amide. This method is often highly selective for the formation of the amide, as the double hydrolysis to the carboxylic acid is generally a slower process under these conditions. core.ac.uk The reaction typically stops at the formation of the sodium salt of the carboxylic acid, from which the free acid can be obtained by acidification. chemguide.co.uk

Conditions for Hydrolysis of Benzonitriles
ConditionCatalyst/ReagentIntermediate ProductFinal Product (under forcing conditions)Reference
AcidicDilute H₂SO₄ or HCl, Heat3-[(Diethylamino)methyl]benzamide3-[(Diethylamino)methyl]benzoic acid chemguide.co.ukrsc.org
BasicAqueous NaOH, Heat3-[(Diethylamino)methyl]benzamideSodium 3-[(diethylamino)methyl]benzoate chemguide.co.ukcore.ac.uk

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, acting as a dipolarophile or a dienophile to form heterocyclic systems.

A prominent example of a [3+2] cycloaddition involving nitriles is the reaction with azides to form tetrazoles. This reaction, a type of Huisgen cycloaddition, is a powerful tool for synthesizing 5-substituted 1H-tetrazoles. acs.orgresearchgate.net In this reaction, the nitrile acts as the dipolarophile, and the azide (B81097) ion (or an organic azide) serves as the 1,3-dipole.

The reaction of this compound with an azide source, such as sodium azide (NaN₃), would yield 5-{3-[(diethylamino)methyl]phenyl}-1H-tetrazole. These reactions often require elevated temperatures and can be catalyzed by various Lewis acids or transition metals to proceed efficiently. acs.orgnih.govorganic-chemistry.org Catalysts such as zinc(II) salts or cobalt(II) complexes have been shown to effectively promote the cycloaddition of sodium azide to organonitriles. acs.orgnih.gov The mechanism is believed to involve the coordination of the catalyst to the nitrile, activating it for the cycloaddition. nih.gov

Catalysts for [3+2] Cycloaddition of Nitriles and Azides
Catalyst/PromoterTypical Azide SourceProduct TypeReference
Cobalt(II) ComplexSodium Azide5-substituted 1H-tetrazole acs.orgnih.gov
Zinc(II) Salts (e.g., ZnCl₂, Zn(OTf)₂)Sodium Azide, TMSN₃5-substituted 1H-tetrazole organic-chemistry.org
SO₃H-carbon catalystSodium Azide5-substituted 1H-tetrazole ajgreenchem.com

In a hetero-Diels–Alder reaction, one or more carbon atoms in the diene or dienophile are replaced by heteroatoms. wikipedia.org The nitrile group can function as a dienophile in a [4+2] cycloaddition, where it provides a two-atom (C≡N) π-system. For a nitrile to be a reactive dienophile in a normal-electron-demand Diels-Alder reaction, it typically requires activation by an electron-withdrawing group. masterorganicchemistry.comchemistrysteps.com

The reactivity of this compound in such a reaction is expected to be low. The diethylaminomethyl substituent is an electron-donating group, which increases the electron density on the aromatic ring and, by extension, on the nitrile group. This deactivates the nitrile towards reaction with an electron-rich diene. chemistrysteps.com Therefore, for this specific compound to participate in a Diels-Alder reaction, it would likely require an inverse-electron-demand scenario, reacting with a very electron-poor diene. wikipedia.org

Copper catalysts are versatile and have been employed in various transformations of the nitrile group, offering milder and more selective alternatives to traditional methods. rsc.orgacs.org

One significant application is the copper-catalyzed hydration of nitriles to amides. For instance, copper(II) acetate (B1210297) has been used as a catalyst for the hydration of a wide range of nitriles to their corresponding amides in water at low temperatures and with short reaction times. rsc.org This method provides a green and efficient route to 3-[(diethylamino)methyl]benzamide from this compound.

Copper catalysts are also pivotal in C-N bond-forming reactions. While the direct amination of the nitrile group itself is less common, copper-catalyzed reactions can transform nitriles into other valuable nitrogen-containing compounds. For example, recent research has shown that copper can catalyze the transformation of alkyl nitriles into N-arylacetamides using diaryliodonium salts as the aryl source. rsc.orgrsc.org Such a transformation, if applied to a related substrate, would represent a sophisticated method for constructing complex amide structures. Furthermore, copper catalysis is instrumental in synthesizing various nitrogen heterocycles, where nitriles can serve as precursors or building blocks. rsc.orgacs.orgscilit.com

Examples of Copper-Catalyzed Nitrile Transformations
TransformationCopper CatalystCo-reagent/PromoterProduct TypeReference
HydrationCu(OAc)₂N,N-diethylhydroxylamineAmide rsc.org
Transformation to N-arylacetamideCu(OTf)₂Diaryliodonium saltN-arylacetamide rsc.org
Synthesis of N-aryl-β-enaminonitrilesCopper catalystIsocyanidesN-aryl-β-enaminonitrile kaist.ac.kr

Amide and Amidine Derivatives Formation

The nitrile group in this compound is a versatile functional group that can be converted into amides and amidines, which are important moieties in medicinal chemistry and materials science.

Amidine Formation: The conversion of nitriles to amidines generally involves the addition of an amine, often activated by a Lewis acid or by forming the corresponding amide anion. A common method is the Pinner reaction, which proceeds via an imidate intermediate formed by treating the nitrile with an alcohol and a strong acid, followed by reaction with an amine. Alternatively, direct addition of metal amides (e.g., lithium amides) to the nitrile can afford amidines. The reaction of this compound with an amine in the presence of a suitable catalyst or stoichiometric reagent would lead to the corresponding N-substituted 3-[(diethylamino)methyl]benzamidine. The general synthesis of amidines from nitriles has been reviewed, highlighting various methods that could potentially be applied to this specific substrate. scispace.com

DerivativeStarting MaterialReagents/ConditionsProduct
AmideThis compoundAcid or base hydrolysis3-[(Diethylamino)methyl]benzamide
AmidineThis compound1. Alcohol, HCl (Pinner reaction); 2. Amine OR Amine, Lewis acidN-Substituted 3-[(diethylamino)methyl]benzamidine

Reactivity of the Diethylamino-methyl Group

The diethylaminomethyl group attached to the benzene (B151609) ring exhibits its own characteristic reactivity, primarily centered around the nitrogen atom and the benzylic carbon.

The nitrogen atom of the diethylamino group is nucleophilic and can participate in alkylation reactions. Treatment with an alkyl halide could lead to the formation of a quaternary ammonium salt. However, dealkylation of tertiary amines is also a known process and can occur under various conditions. For instance, the von Braun reaction using cyanogen (B1215507) bromide can lead to the cleavage of one of the ethyl groups. thieme-connect.de

Condensation reactions involving the diethylaminomethyl group are less common but could potentially occur if the benzylic protons are activated. More typically, the diethylaminomethyl group itself can be introduced onto an aromatic ring through Mannich-type condensation reactions.

The benzylic carbon in the diethylaminomethyl group is a potential site for nucleophilic substitution. However, the diethylamino group is a poor leaving group. To facilitate substitution, it would likely need to be converted into a better leaving group, for example, by quaternization of the nitrogen atom to form a quaternary ammonium salt. This would make the benzylic position more susceptible to attack by nucleophiles. Alternatively, activation of the benzylic C-H bond followed by functionalization represents another pathway. While direct nucleophilic substitution at this position on this compound is not well-documented, analogous transformations on other benzylamines have been studied.

Aromatic Ring Functionalization

The substituents on the benzene ring influence its reactivity in electrophilic aromatic substitution reactions. More significantly, the diethylaminomethyl group can act as a directing group in modern C-H functionalization reactions.

The field of C-H functionalization has provided powerful tools for the selective modification of aromatic rings. The diethylaminomethyl group can serve as a directing group, guiding a transition metal catalyst to a specific position on the aromatic ring.

Recent advances in palladium catalysis have enabled the functionalization of C-H bonds at the meta-position to a directing group. nih.govdntb.gov.ua This is a significant achievement as classical electrophilic aromatic substitution reactions are typically directed to the ortho and para positions by activating groups. The nitrile group, in conjunction with a directing template, has been utilized for meta-selective C-H functionalization. scispace.com It is conceivable that the diethylaminomethyl group in this compound could also direct meta-functionalization, potentially through the formation of a large palladacycle intermediate that favors the activation of the meta-C-H bond.

Meta-Olefination: Palladium-catalyzed meta-olefination of arenes has been achieved using directing groups to control the regioselectivity. nih.gov In the context of this compound, the diethylaminomethyl group could direct the palladium catalyst to the meta position, allowing for the introduction of an olefinic substituent. This reaction would typically involve a palladium(II) catalyst, an oxidant, and an olefin.

Meta-Arylation: Similarly, palladium-catalyzed meta-arylation would introduce an aryl group at the meta position. This transformation is highly valuable for the synthesis of biaryl compounds. The directing ability of the diethylaminomethyl group would be crucial for achieving the desired regioselectivity.

While specific examples of palladium-catalyzed meta-olefination and meta-arylation of this compound are not explicitly detailed in the surveyed literature, the general principles of directed C-H functionalization suggest that such transformations are plausible. The efficiency and selectivity of these reactions would likely depend on the precise reaction conditions, including the choice of palladium catalyst, ligand, and oxidant.

Reaction TypeCatalystCoupling PartnerPotential Product
Meta-OlefinationPalladium(II)Olefin3-[(Diethylamino)methyl]-5-(alkenyl)benzonitrile
Meta-ArylationPalladium(II)Aryl halide or organometallic reagent3-[(Diethylamino)methyl]-5-(aryl)benzonitrile

Directed C-H Functionalization Strategies

Role of Nitrile-Containing Directing Groups

The nitrile (-CN) group is a well-established meta-directing group in electrophilic aromatic substitution reactions. vaia.commasterorganicchemistry.com This is due to its strong electron-withdrawing nature, which deactivates the ortho and para positions of the benzene ring towards electrophilic attack. vaia.com Consequently, electrophiles are directed to the meta position, which is less deactivated. vaia.com

In the context of more advanced synthetic methodologies, such as transition metal-catalyzed C-H functionalization, the nitrile group can act as a directing group to control the regioselectivity of the reaction. nih.govacs.org For instance, nitrile-based templates have been developed to achieve meta-selective C-H bond functionalization of aromatic rings. nih.govacs.org These templates position a catalyst in proximity to the meta C-H bonds, facilitating their activation and subsequent functionalization. The linear geometry of the nitrile group is thought to play a crucial role in alleviating the strain associated with the formation of the requisite metallocyclophane intermediate. nih.gov

While specific studies on the directing group effects in this compound are not extensively documented, the principles established for other substituted benzonitriles would apply. The diethylaminomethyl group at the 3-position would likely influence the electronic and steric environment of the aromatic ring, potentially modulating the directing effect of the nitrile group in various reactions.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Benzonitrile

ElectrophileReaction ConditionsMajor ProductReference
NO₂+H₂SO₄/HNO₃m-Nitrobenzonitrile vaia.com
Br₂FeBr₃m-Bromobenzonitrile masterorganicchemistry.com
SO₃H₂SO₄ (fuming)m-Cyanobenzenesulfonic acid libretexts.org

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgyoutube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. youtube.com

For this compound to undergo a classical SNAr reaction, a suitable leaving group, such as a halide, would need to be present on the aromatic ring. The nitrile group, being electron-withdrawing, would activate the ring towards nucleophilic attack, particularly if it is positioned ortho or para to the leaving group. wikipedia.org However, in the case of this compound itself, where there is no leaving group other than a hydride ion, SNAr reactions are not typically observed under standard conditions.

An alternative pathway for nucleophilic aromatic substitution is the benzyne (B1209423) mechanism, which can occur on aryl halides that are not activated by electron-withdrawing groups. masterorganicchemistry.com This mechanism involves the formation of a highly reactive benzyne intermediate, which is then attacked by a nucleophile. masterorganicchemistry.com The reaction of 3-halobenzonitriles with strong bases could potentially proceed through a benzyne intermediate, leading to a mixture of meta- and para-substituted products.

Table 2: General Conditions for Nucleophilic Aromatic Substitution

Substrate TypeNucleophileConditionsMechanismReference
Aryl halide with ortho/para EWGAlkoxide, AmineBase, HeatSNAr (Addition-Elimination) wikipedia.org
Aryl halide (unactivated)Strong Base (e.g., NaNH₂)Liquid NH₃Elimination-Addition (Benzyne) masterorganicchemistry.com

Photochemical Reactions and Mechanistic Considerations

The photochemistry of aminobenzonitriles has been a subject of considerable interest, primarily due to their unique fluorescence properties and the potential for intramolecular charge transfer (ICT) in the excited state. tum.de While specific photochemical studies on this compound are limited, the general principles observed for related compounds, such as 4-aminobenzonitrile (B131773) and 4-(dimethylamino)benzonitrile, can provide valuable insights. tum.de

Upon photoexcitation, these molecules can form an excited state with significant charge separation between the amino donor group and the nitrile acceptor group. tum.de The geometry of the molecule in the excited state can differ significantly from the ground state, with possibilities of twisting of the amino group or bending of the cyano group to stabilize the charge-transfer state. tum.de

Mechanistic studies of photochemical reactions often employ techniques such as laser flash photolysis to detect and characterize transient intermediates like radical ions and triplet states. umd.edu These investigations are crucial for understanding the pathways of photochemical transformations, which can include isomerizations, cyclizations, or reactions with other molecules. umd.edutaylorfrancis.com For this compound, photochemical reactions could potentially involve the amino group, the nitrile group, or the aromatic ring, leading to a variety of products depending on the reaction conditions and the presence of other reactants.

Radical Reactions and Single Electron Transfer Processes

Radical reactions involve species with unpaired electrons and are often initiated by light, heat, or a radical initiator. libretexts.orglibretexts.org Single electron transfer (SET) is a key process in many radical reactions, where an electron is transferred from a donor to an acceptor molecule, generating a radical cation and a radical anion. sigmaaldrich.com

The diethylamino group in this compound can be susceptible to oxidation via SET to a suitable acceptor, forming an aminium radical cation. This radical cation can then undergo further reactions, such as deprotonation at the α-carbon to form an α-amino radical. nih.gov These α-amino radicals are versatile intermediates that can participate in a variety of bond-forming reactions. nih.gov

While specific radical reactions of this compound have not been extensively reported, the general reactivity patterns of N,N-dialkylanilines and related compounds suggest that it could participate in radical-mediated C-C and C-heteroatom bond formations. nih.gov For example, the addition of the α-amino radical to electron-deficient olefins is a known transformation. nih.gov The nitrile group, being an electron-withdrawing group, would influence the redox properties of the molecule and the stability of any radical intermediates formed on the aromatic ring.

Role of Dimethylformamide as a Reagent and Catalyst

N,N-Dimethylformamide (DMF) is a versatile organic compound that is widely used as a polar aprotic solvent. nih.gov However, its utility extends beyond that of a solvent, as it can also function as a reagent and a catalyst in a variety of organic transformations. nih.govatamanchemicals.com

As a reagent, DMF can serve as a source of various functional groups, including the formyl group (-CHO), the dimethylamino group (-NMe₂), and even the cyano group (-CN) under certain conditions. nih.govmdpi.com For instance, in the Vilsmeier-Haack reaction, DMF reacts with phosphoryl chloride to form the Vilsmeier reagent, which is a powerful formylating agent for aromatic compounds. nih.gov

As a catalyst, DMF can promote a range of reactions, including the synthesis of acyl halides from carboxylic acids and the formation of certain heterocyclic compounds. nih.govatamanchemicals.comresearchgate.net Its catalytic activity often stems from its ability to form reactive intermediates or to act as a Lewis base. nih.gov

In the context of this compound, DMF could be employed as a solvent for its synthesis or subsequent reactions. While there are no specific reports detailing the use of DMF as a reagent or catalyst in reactions directly involving this compound, its known reactivity suggests potential applications. For example, DMF could be used as a formylating agent to introduce a formyl group onto the aromatic ring, or as a source of the dimethylamino group in certain substitution reactions. nih.govmdpi.com

Advanced Characterization and Spectroscopic Analysis

Structural Elucidation Techniques

Structural elucidation of 3-[(Diethylamino)methyl]benzonitrile relies on a combination of spectroscopic methods that probe the molecule's atomic nuclei and vibrational modes. NMR spectroscopy provides detailed information about the hydrogen and carbon atomic environments, while IR and Raman spectroscopy identify the characteristic vibrational frequencies of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise connectivity and electronic environment of each atom can be determined.

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the diethylamino group and the aromatic ring. The ethyl groups would typically present as a quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen and a triplet for the terminal methyl protons (-CH₃), resulting from spin-spin coupling. The benzylic methylene protons (-CH₂-Ar) would likely appear as a singlet. The four protons on the 1,3-disubstituted benzene (B151609) ring would generate a complex multiplet pattern in the aromatic region of the spectrum.

The ¹³C NMR spectrum would complement this information by showing distinct signals for each unique carbon atom. Key signals would include those for the nitrile carbon (C≡N), the two carbons of the ethyl group, the benzylic methylene carbon, and the six carbons of the benzene ring (four with attached protons and two quaternary carbons). The chemical shifts of these carbons provide insight into their electronic environments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ethyl -CH₃ 1.0 - 1.3 (triplet) 10 - 15
Ethyl -CH₂-N 2.5 - 2.8 (quartet) 45 - 50
Benzylic -CH₂- 3.6 - 3.9 (singlet) 55 - 60
Aromatic C-H 7.3 - 7.7 (multiplet) 128 - 135
Aromatic C-CN --- 110 - 115
Aromatic C-CH₂ --- 138 - 142

Note: These are estimated ranges based on structurally similar compounds. Actual experimental values may vary.

The Gauge-Independent Atomic Orbital (GIAO) method is a computational quantum chemistry technique used to predict NMR chemical shifts. This method calculates the magnetic shielding tensors for each nucleus in a molecule, which can then be converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

For this compound, a GIAO calculation would first involve optimizing the molecule's three-dimensional geometry at a suitable level of theory (e.g., Density Functional Theory, DFT). Following this, the NMR shielding constants would be computed. Comparing these theoretically predicted chemical shifts with experimental data is a powerful method for confirming structural assignments. Such calculations are particularly useful for resolving ambiguities in complex spectra and for understanding the electronic factors that influence chemical shifts.

Infrared (IR) and Raman Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The spectrum of this compound would be expected to show several characteristic absorption bands. A sharp, intense band corresponding to the C≡N stretching vibration of the nitrile group is one of the most prominent features of benzonitrile (B105546) derivatives, typically appearing in the 2220-2240 cm⁻¹ region. Other expected vibrations include C-H stretching from the aromatic ring and the alkyl groups, C-C stretching within the aromatic ring, and C-N stretching of the diethylamino group.

FT-Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of laser light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the C≡N stretch is also typically a strong and sharp band in the Raman spectrum. The symmetric vibrations of the benzene ring are often more intense in Raman than in IR spectra.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted FT-Raman Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 3000 - 3100 Medium-Weak
Aliphatic C-H Stretch 2850 - 2970 2850 - 2970 Medium-Strong
C≡N Stretch 2220 - 2240 2220 - 2240 Strong, Sharp
Aromatic C=C Stretch 1450 - 1600 1450 - 1600 Medium-Strong
CH₂ Bend 1440 - 1480 1440 - 1480 Medium

Note: Predicted frequencies are based on typical ranges for the respective functional groups.

Vibrational Analysis and Potential Energy Distribution (PED)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and FT-Raman techniques, serves as a powerful tool for elucidating molecular structure. By analyzing the vibrational modes of a molecule, specific functional groups and their bonding environments can be identified. The assignment of these vibrational frequencies is often supported by quantum chemical calculations, such as Density Functional Theory (DFT), and confirmed through Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates to each normal vibrational mode. researchgate.netscirp.org

While a specific experimental vibrational analysis and detailed PED for this compound has not been extensively reported in publicly available literature, the expected vibrational frequencies can be predicted based on its constituent functional groups and data from analogous benzonitrile derivatives. researchgate.netorientjchem.orgresearchgate.net The key functional groups are the nitrile (-C≡N), the substituted benzene ring, and the diethylaminomethyl group [-CH₂N(CH₂CH₃)₂].

The nitrile group stretching vibration (νC≡N) is expected to produce a strong, sharp band in the infrared spectrum, typically in the range of 2240-2220 cm⁻¹. orientjchem.org The aromatic ring will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and various C-C stretching vibrations within the 1600-1400 cm⁻¹ region. orientjchem.org The aliphatic C-H bonds of the diethylamino and methylene groups will show stretching vibrations typically between 3000-2850 cm⁻¹. scirp.org

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
ν(C≡N)Nitrile2240 - 2220
ν(C-H)Aromatic Ring3100 - 3000
ν(C-H)Aliphatic (CH₂, CH₃)3000 - 2850
ν(C-C)Aromatic Ring1600 - 1400
δ(CH₂) / δ(CH₃)Aliphatic (CH₂, CH₃)1485 - 1380
ν(C-N)Amine / Benzyl (B1604629)1300 - 1000

Note: This table is based on typical frequency ranges for the specified functional groups and data from related molecules. scirp.orgorientjchem.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.orgnih.gov The absorption of photons promotes electrons from a ground electronic state to a higher-energy excited state. youtube.com For organic molecules, the most significant transitions are typically π→π* and n→π*. libretexts.orgnih.gov

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the benzonitrile chromophore. Unsubstituted benzonitrile vapor exhibits absorption bands originating from a π→π* transition. researchgate.net The presence of the (diethylamino)methyl substituent on the benzene ring is anticipated to modify the absorption characteristics. As an alkylamino group, it can act as an auxochrome, potentially causing a shift in the wavelength of maximum absorption (λmax) and a change in molar absorptivity compared to unsubstituted benzonitrile. mdpi.com

The electronic structure of this compound allows for several types of electronic transitions. The benzene ring and the nitrile group contain π-electrons, which can be excited from bonding (π) to anti-bonding (π) orbitals, resulting in intense π→π transitions. libretexts.org The nitrogen atom of the diethylamino group possesses a lone pair of non-bonding electrons (n-electrons), which can be promoted to an anti-bonding π* orbital of the aromatic ring (n→π* transition). These transitions are typically less intense than π→π* transitions. libretexts.org

Furthermore, in substituted benzenes featuring both electron-donating and electron-withdrawing groups, intramolecular charge transfer (ICT) can occur upon electronic excitation. researchgate.net In this compound, the diethylamino group is electron-donating, while the nitrile group is electron-withdrawing. The meta-substitution pattern influences the extent of direct electronic conjugation between these groups, but an ICT character in the electronic transitions is still possible, which can affect the energy and intensity of the absorption bands. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a critical tool for determining molecular weight and elucidating molecular structure through the analysis of fragmentation patterns. While specific experimental mass spectra for this compound are not detailed in the available research, its fragmentation behavior can be predicted based on established principles for amines and aromatic compounds. miamioh.edu

ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. researchgate.netscispace.com For this compound (molecular formula C₁₂H₁₆N₂; molecular weight ≈ 188.27 Da), the primary ion observed in positive-ion ESI-MS would be the [M+H]⁺ ion at an m/z of approximately 189. This allows for the unambiguous determination of the molecular weight.

In tandem mass spectrometry (MS/MS) experiments, the protonated molecular ion can be induced to fragment. nih.gov Predictable fragmentation pathways for the [M+H]⁺ ion of this compound would include cleavage of the C-N bond at the benzylic position, which is typically labile. This would result in the formation of a stable cyanobenzyl cation or a diethylaminomethyl cation, depending on the site of protonation.

GC-MS typically employs a hard ionization method, such as electron ionization (EI), which imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. thermofisher.comgcms.cz The resulting mass spectrum provides a characteristic "fingerprint" that can be used for identification.

The fragmentation of this compound under EI conditions is expected to be dominated by pathways characteristic of aliphatic amines and benzyl compounds. miamioh.edu

Alpha-Cleavage: The most prominent fragmentation pathway for aliphatic amines is α-cleavage, involving the loss of an alkyl radical to form a stable iminium ion. For the diethylamino group, this would involve the loss of an ethyl radical (•CH₂CH₃, 29 Da), leading to a major fragment ion.

Benzylic Cleavage: Cleavage of the bond between the methylene group and the benzene ring is also highly probable, leading to the formation of a tropylium (B1234903) ion or a related cyanotropylium ion, a common fragmentation pattern for benzyl derivatives.

Nitrile-Related Fragmentation: Like benzonitrile itself, fragmentation may also involve the loss of neutral molecules such as hydrogen cyanide (HCN, 27 Da). rsc.orgnih.gov

Table 2: Predicted Key EI-MS Fragments for this compound

m/zPredicted Fragment IonFragmentation Pathway
188[C₁₂H₁₆N₂]⁺•Molecular Ion
173[M - CH₃]⁺Loss of a methyl radical
159[M - C₂H₅]⁺α-Cleavage: Loss of an ethyl radical
116[C₈H₆N]⁺Benzylic cleavage with H rearrangement
102[C₇H₄N]⁺Loss of the diethylaminomethyl group
86[C₅H₁₂N]⁺Benzylic cleavage (diethylaminomethyl cation)
72[C₄H₁₀N]⁺Iminium ion from diethylamino group

Note: This table represents predicted fragmentation patterns based on general principles of mass spectrometry. miamioh.edu

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and its higher-resolution counterpart, UPLC, are powerful separation techniques used to separate, identify, and quantify components in a mixture. researchgate.netsielc.com The separation is based on the differential partitioning of analytes between a stationary phase (the column) and a liquid mobile phase.

Specific HPLC or UPLC methods for the analysis of this compound are not extensively documented in the literature. However, a suitable method can be designed based on its chemical properties and methods used for similar aromatic nitriles. sielc.comsielc.com

A reverse-phase HPLC (RP-HPLC) method would likely be effective. This would typically involve:

Stationary Phase: A nonpolar stationary phase, such as a C18 (octadecylsilane) column.

Mobile Phase: A polar mobile phase, commonly a mixture of water and a water-miscible organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be used to ensure good separation and peak shape.

Detection: Given the presence of the benzonitrile chromophore, UV detection would be a suitable and sensitive method for detection. sielc.com The detection wavelength would be set near one of the compound's absorption maxima, as determined by UV-Vis spectroscopy.

UPLC, which uses smaller particle sizes in the column (<2 µm), would offer faster analysis times and higher separation efficiency compared to traditional HPLC. researchgate.net

Computational Chemistry and Theoretical Studies

Mechanistic Insights from Computational Modeling

To fulfill the user's request, detailed research findings from peer-reviewed studies are necessary. Without such foundational data, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy and citation. Further research on this specific molecule would be required to generate the detailed computational analysis requested.

Based on the current scientific literature, there is no available research specifically detailing the computational chemistry and theoretical studies of 3-[(Diethylamino)methyl]benzonitrile concerning transition state characterization, reaction pathway elucidation, or isotope effect studies. Searches for scholarly articles and data on these specific aspects of this compound did not yield any relevant results.

Therefore, it is not possible to provide an article with the requested detailed research findings and data tables for the specified sections and subsections. The scientific community has not published studies on the computational analysis of the reaction mechanisms involving this compound in the manner requested.

Structure Reactivity Relationships and Analog Design

Impact of Substituents on Chemical Reactivity

The reactivity of the 3-[(Diethylamino)methyl]benzonitrile molecule is profoundly influenced by the nature and position of substituents on the benzonitrile (B105546) ring. These effects can be broadly categorized into electronic and steric influences, which collectively modulate the electron density distribution and accessibility of reactive sites within the molecule.

Electronic Effects (Electron-Donating vs. Electron-Withdrawing Groups)

Electron-donating groups (EDGs), such as alkyl, alkoxy (-OR), and amino (-NR2) groups, increase the electron density of the benzene (B151609) ring through inductive and/or resonance effects. This heightened electron density, particularly at the ortho and para positions relative to the EDG, enhances the ring's nucleophilicity, making it more susceptible to electrophilic aromatic substitution reactions. Conversely, electron-withdrawing groups (EWGs), like nitro (-NO2), carbonyl (-C=O), and haloalkyl (-CF3) groups, decrease the electron density of the ring, rendering it less reactive towards electrophiles but more susceptible to nucleophilic aromatic substitution, especially when positioned ortho or para to a good leaving group.

Substituentσ_metaσ_paraElectronic Effect
-NH2-0.16-0.66Strongly Electron-Donating
-OH0.12-0.37Electron-Donating
-OCH30.12-0.27Electron-Donating
-CH3-0.07-0.17Weakly Electron-Donating
-H0.000.00Reference
-F0.340.06Weakly Electron-Withdrawing
-Cl0.370.23Electron-Withdrawing
-Br0.390.23Electron-Withdrawing
-CN0.560.66Strongly Electron-Withdrawing
-NO20.710.78Strongly Electron-Withdrawing

Steric Hindrance and Conformational Effects

Beyond electronic influences, the sheer size and spatial arrangement of substituents can significantly impact the reactivity of this compound. Steric hindrance arises when bulky substituents physically obstruct the approach of a reagent to a reactive site. This effect is particularly pronounced for reactions occurring at positions ortho to a large substituent.

The diethylaminomethyl side chain itself can adopt various conformations, which may influence its interaction with the benzonitrile ring and its accessibility to reacting species. The flexibility of this side chain allows it to orient itself in a way that minimizes steric clashes, but this can also restrict the approach of reagents to adjacent positions on the ring.

The magnitude of steric effects can be quantitatively assessed using Taft steric parameters (Es). These parameters are derived from the rates of acid-catalyzed hydrolysis of esters and provide a numerical value for the steric bulk of a substituent. More negative Es values indicate greater steric hindrance.

SubstituentTaft Steric Parameter (Es)Relative Steric Bulk
-H1.24Very Small
-CH30.00Small
-C2H5-0.07Moderate
-n-C3H7-0.36Moderate
-i-C3H7-0.47Large
-n-C4H9-0.39Moderate
-i-C4H9-0.93Large
-sec-C4H9-1.13Very Large
-t-C4H9-1.54Very Large
-C6H5-2.55Very Large

Rational Design of this compound Analogs

The principles of structure-reactivity relationships provide a solid foundation for the rational design of novel analogs of this compound with tailored biological activities. By systematically modifying the core structure, medicinal chemists can fine-tune the molecule's properties to optimize its interaction with biological targets.

Variation of the Aminoalkyl Side Chain

The diethylaminomethyl side chain is another critical component that can be systematically altered to probe its role in biological activity. Variations can include:

Altering the length of the alkyl chain: Increasing or decreasing the number of carbon atoms between the amino group and the benzene ring can affect the molecule's flexibility and its ability to adopt an optimal conformation for binding.

Modifying the N-alkyl substituents: Replacing the ethyl groups with other alkyl groups (e.g., methyl, propyl, or cyclic amines like piperidine (B6355638) or morpholine) can influence the compound's lipophilicity, basicity, and steric profile.

Introducing functional groups: Incorporating polar functional groups, such as hydroxyl or carbonyl groups, into the side chain can introduce new hydrogen bonding interactions and alter the compound's solubility.

Introduction of Halogen Substituents

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the benzonitrile scaffold is a common and effective strategy in drug design. Halogens can influence a molecule's properties in several ways:

Electronic Effects: Halogens are electron-withdrawing through the inductive effect, which can alter the reactivity of the aromatic ring.

Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Steric Effects: The size of the halogen atom can introduce steric bulk, influencing the molecule's conformation and its interaction with a binding site.

Halogen Bonding: Heavier halogens (chlorine, bromine, and especially iodine) can participate in halogen bonding, a non-covalent interaction with electron-rich atoms that can contribute to binding affinity.

The strategic placement of halogens can therefore be used to fine-tune the electronic, steric, and hydrophobic properties of this compound analogs to enhance their therapeutic potential.

Comparative Analysis with Structurally Similar Benzonitrile Derivatives

The primary structural difference among these analogs lies in the degree of N-alkylation of the aminomethyl group. This variation directly impacts the electron-donating capacity and the steric bulk of the substituent.

Electronic Effects:

The nitrogen atom of the aminomethyl group, through its lone pair of electrons, can exert an electron-donating inductive effect (+I) on the benzonitrile ring. The extent of this effect is modulated by the nature of the N-alkyl groups. In the case of 3-(aminomethyl)benzonitrile (B130773), the primary amine is a moderate electron donor. The introduction of methyl groups in 3-[(dimethylamino)methyl]benzonitrile (B1308131) and ethyl groups in this compound progressively increases the electron-donating strength of the substituent. This is due to the positive inductive effect of the alkyl groups, which increases the electron density on the nitrogen atom, thereby enhancing its ability to donate electron density to the aromatic ring.

This increased electron density on the benzonitrile ring can influence its reactivity in several ways. For instance, in electrophilic aromatic substitution reactions, the increased nucleophilicity of the ring would likely lead to a faster reaction rate for the N,N-dialkylated derivatives compared to the primary amine analog. Conversely, in reactions where the cyano group acts as an electrophile, the electron-donating nature of the aminomethyl substituents would decrease its reactivity.

Steric Effects:

The size of the N-alkyl groups plays a crucial role in determining the steric hindrance around the aminomethyl substituent and can influence the accessibility of the nitrogen's lone pair and the adjacent cyano group. The primary aminomethyl group in 3-(aminomethyl)benzonitrile presents the least steric bulk. The dimethylamino group is significantly larger, and the diethylamino group is even more sterically demanding.

This increasing steric bulk can have a profound impact on reaction rates. For reactions involving nucleophilic attack on the cyano group or coordination of a metal to the nitrogen atom, the steric hindrance from the ethyl groups in this compound would be expected to be the most significant, potentially leading to slower reaction rates compared to its dimethyl and primary amine counterparts. The Taft steric parameter (Es) provides a quantitative measure of this effect. While specific Es values for the -CH₂(NEt₂) and -CH₂(NMe₂) substituents are not commonly tabulated, it is well-established that the steric demand increases with the size and branching of alkyl groups.

Detailed Research Findings

Detailed experimental and computational studies are required to precisely quantify the differences in reactivity among these analogs. However, based on established principles of physical organic chemistry, we can predict the following trends:

Nucleophilicity of the Nitrogen Atom: The nucleophilicity of the nitrogen atom is expected to follow the order: this compound > 3-[(dimethylamino)methyl]benzonitrile > 3-(aminomethyl)benzonitrile. This is due to the combined electron-donating and steric effects. While the diethylamino group is more basic, its steric bulk might hinder its reactivity in certain reactions.

Reactivity of the Cyano Group: The electrophilicity of the carbon atom in the cyano group is expected to be inversely proportional to the electron-donating ability of the 3-substituent. Therefore, the reactivity towards nucleophiles would likely be: 3-(aminomethyl)benzonitrile > 3-[(dimethylamino)methyl]benzonitrile > this compound.

Spectroscopic Properties: Spectroscopic techniques can provide insights into the electronic differences between these molecules. For instance, in ¹³C NMR spectroscopy, the chemical shift of the cyano carbon would be expected to shift to a lower frequency (upfield) with increasing electron donation from the aminomethyl group. Similarly, the stretching frequency of the C≡N bond in the infrared (IR) spectrum would likely decrease in the same order, reflecting a weakening of the bond due to increased electron density in the π* antibonding orbital.

The following interactive data tables summarize the expected trends and available data for these structurally similar benzonitrile derivatives.

Table 1: Comparison of Electronic and Steric Properties

CompoundSubstituentExpected Electronic Effect (Inductive)Expected Relative Hammett Constant (σ_meta)Expected Relative Steric Hindrance (Taft's Es)
3-(Aminomethyl)benzonitrile-CH₂NH₂+I (Moderate)Least NegativeLeast Hindered
3-[(Dimethylamino)methyl]benzonitrile-CH₂N(CH₃)₂+I (Strong)More NegativeModerately Hindered
This compound-CH₂N(CH₂CH₃)₂+I (Strongest)Most NegativeMost Hindered

Table 2: Predicted Reactivity Trends

CompoundRelative Nucleophilicity of NitrogenRelative Electrophilicity of Cyano Carbon
3-(Aminomethyl)benzonitrileLowHigh
3-[(Dimethylamino)methyl]benzonitrileMediumMedium
This compoundHighLow

Advanced Applications and Material Science Potential

Utility as a Synthetic Intermediate in Complex Molecule Synthesis

The benzonitrile (B105546) framework, particularly when functionalized with amino groups, serves as a versatile building block in organic synthesis. cymitquimica.com The presence of both an electron-withdrawing nitrile group and an electron-donating amino group on the benzene (B151609) ring allows for a wide range of chemical transformations. cymitquimica.com This dual functionality makes aminobenzonitriles valuable intermediates in the production of pharmaceuticals, dyes, and agrochemicals. cymitquimica.comsigmaaldrich.com

The structure of 3-[(Diethylamino)methyl]benzonitrile is particularly suited for the synthesis of complex heterocyclic compounds, which are foundational to many areas of medicinal chemistry. The dialkylaminomethyl group can be a key component in constructing larger, biologically active molecules. For instance, research has demonstrated the successful synthesis of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives. nih.gov In these syntheses, the aminomethyl benzonitrile core acts as a crucial precursor to form the quinazolinone ring system, a privileged scaffold in drug discovery known for its diverse pharmacological activities. nih.gov

The utility of the closely related precursor, 3-aminobenzonitrile (B145674), further highlights the potential of this class of compounds. It has been employed in the synthesis of a series of 1-substituted-3(5)-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)pyrazoles and highly substituted γ-lactam analogues. sigmaaldrich.com Furthermore, 2-aminobenzonitrile (B23959) is widely applied as a building block for various heterocyclic systems, including quinazolines and quinazolinones. researchgate.net The strategic placement of the nitrile and amino functionalities enables cyclization reactions that form the core of these complex structures. Another example includes the use of 3-aminobenzonitrile as a key intermediate in a process to produce benzothiadiazole-7-carboxylic acid. google.com

Precursor CompoundResulting Heterocyclic SystemReference
2-({2-[(Dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivativesQuinazolinone nih.gov
3-AminobenzonitrilePyrazole sigmaaldrich.com
3-Aminobenzonitrileγ-Lactam sigmaaldrich.com
2-AminobenzonitrileQuinazoline researchgate.net
3-AminobenzonitrileBenzothiadiazole google.com

The nitrile and amino functionalities present in this compound suggest its potential as a monomer for the synthesis of advanced polymeric materials. The nitrile group is known to be a suitable substituent for monomers used in anionic polymerization. libretexts.org Moreover, phthalonitriles (benzenedicarbonitriles) are precursors to high-performance thermosetting resins that exhibit exceptional thermal stability. researchgate.net This indicates that the benzonitrile moiety can be incorporated into polymer backbones to enhance their material properties.

Furthermore, the diethylamino group can impart "smart" properties to materials. For example, N-[(dialkylamino)methyl)]acrylamides are valuable monomeric precursors for smart polymers that exhibit both temperature and pH-responsiveness due to the reversible ionization of the N-dialkyl amino group. researchgate.net By analogy, incorporating this compound into a polymer structure could introduce pH-sensitive characteristics, making the material responsive to environmental changes. While direct polymerization of this compound has not been extensively reported, it could be functionalized with a polymerizable group (e.g., vinyl, acrylate) to create a versatile monomer for synthesizing functional and responsive polymers.

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry, which involves non-covalent interactions to form organized assemblies, represents a significant area of potential for benzonitrile derivatives. The specific structural and chemical properties of these molecules allow them to participate in precise molecular recognition events. nih.gov

Recent studies have shown that a rigid supramolecular macrocycle, a phenylphosphine (B1580520) oxide-bridged aromatic cavitand, can act as a "lock" to precisely recognize and bind a variety of benzonitrile derivatives as the "key". nih.govspringernature.com Through co-crystallization, it was demonstrated that 15 different benzonitrile derivatives formed stable key-lock complexes with the host macrocycle, driven by non-covalent interactions within the host's rigid cavity. nih.gov This universal adaptability of a synthetic host for the benzonitrile fragment opens avenues for creating sensors, drug delivery systems, and other advanced functional materials based on host-guest chemistry. springernature.com In a different application of molecular assembly, carbazole-benzonitrile derivatives have been developed as universal bipolar host materials for high-efficiency blue phosphorescent and thermally activated delayed fluorescence organic light-emitting diodes (OLEDs). rsc.org

A specific and powerful non-covalent interaction that is highly relevant to benzonitrile derivatives is the halogen bond. acs.org This interaction occurs between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic region, such as the lone pair of electrons on the nitrogen atom of a nitrile group (the halogen bond acceptor). acs.orgmdpi.comnih.gov

The ability of the nitrile group to act as a halogen bond acceptor has been definitively studied through the co-crystallization of dicyanobenzene isomers with potent halogen bond donors like 1,3,5-triiodotrifluorobenzene (1,3,5-FIB). mdpi.comnih.gov In the resulting crystal structures, a clear I···N halogen bond is formed between the iodine atom of 1,3,5-FIB and the nitrogen atom of the nitrile. mdpi.comnih.gov These interactions are primarily electrostatic in nature, though dispersion and induction components also contribute significantly to the attraction. mdpi.comnih.gov The study of these interactions is crucial for crystal engineering, where halogen bonds are used to control the assembly of molecules into predictable and functional solid-state architectures. rsc.org

Interacting MoleculesType of InteractionKey FindingReference
1,4-Dicyanobenzene and 1,3,5-TriiodotrifluorobenzeneI···N Halogen BondFormation of a co-crystal with defined supramolecular structure based on halogen bonding. mdpi.comnih.gov
Fluoro-benzene derivatives and Dimethyl sulphoxide (DMSO)Hydrogen Bond and Halogen BondComparative study showing hydrogen bonds were stronger than halogen bonds in the studied systems. rsc.org
Benzonitrile derivatives and Phosphorylated CavitandHost-Guest ComplexationPrecise "key-lock" recognition of the benzonitrile fragment by the supramolecular host. nih.govspringernature.com

Catalytic Applications of Benzonitrile Derivatives

Benzonitrile and its derivatives are not only important synthetic targets but can also participate in various catalytic transformations. While this compound itself is not primarily known as a catalyst, its structural motifs are relevant to catalytic processes.

The hydrogenation of benzonitrile, for example, is a well-studied catalytic reaction used to produce benzylamine (B48309) or dibenzylamine, with selectivity depending on the catalyst and conditions. researchgate.net More advanced applications include the use of nitriles as a nitrogen source in C-H functionalization reactions. In one study, acetonitrile (B52724) and benzonitrile were used as amidating agents in a copper-catalyzed electrochemical, site-selective C-H amidation of arenes, providing a mild and efficient route to N-arylamides. nih.gov

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The structure of this compound contains a tertiary amine group, a common functional motif in many organocatalysts. Tertiary amines are widely used as basic catalysts for a variety of reactions, including Michael additions, aldol (B89426) reactions, and cyanosilylation. The diethylamino group in the title compound could potentially serve such a catalytic role.

While there is extensive literature on the synthesis of benzonitriles using organocatalysts, such as N-heterocyclic carbenes, the use of a simple benzonitrile derivative as the primary organocatalyst is not a widely established strategy. acs.org However, the combination of a basic amine center with an electron-withdrawing nitrile group on an aromatic scaffold presents an interesting electronic environment. This structure could potentially be incorporated into more complex organocatalyst designs, where the benzonitrile moiety could tune the steric and electronic properties of the catalytic center to influence reactivity and selectivity.

Metal-Catalyzed Transformations

Currently, there is a lack of specific research detailing the direct participation of this compound in metal-catalyzed transformations. However, the molecule possesses functionalities that could theoretically be involved in such reactions. The nitrile group can be a substrate for various metal-catalyzed reactions, including hydrogenations, cycloadditions, and coupling reactions. The diethylamino group could potentially act as a directing group or a ligand for a metal catalyst, influencing the regioselectivity and stereoselectivity of transformations on the aromatic ring or the nitrile group.

Further research would be required to explore these possibilities and to determine the specific conditions under which this compound could be a valuable synthon in metal-catalyzed organic synthesis.

Development of Fluorescent Probes and Chemical Sensors

The development of fluorescent probes and chemical sensors based on this compound is an area that remains to be explored. The broader class of aminobenzonitriles is well-known for its interesting photophysical properties, often exhibiting intramolecular charge transfer (ICT) states that can lead to dual fluorescence. This phenomenon is sensitive to the local environment, making such compounds candidates for use as fluorescent probes for polarity, viscosity, and the presence of specific analytes.

The specific photophysical properties of this compound, such as its absorption and emission spectra, quantum yield, and solvatochromism, have not been extensively documented in the scientific literature. Investigation into these properties would be the first step in assessing its potential for creating novel fluorescent probes and sensors.

Green Chemistry Principles in the Synthesis and Reactions

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the environmental and economic costs associated with solvent use, such as toxicity, pollution, and disposal. In the synthesis of related aminonitrile compounds, solvent-free conditions have been shown to be effective. For instance, the mechanochemical synthesis of 3-amino-2,4-dicarbonitrile-5-methylbiphenyls proceeds efficiently under solvent-free conditions using a grindstone method, with reactions completing in minutes and yielding excellent results. researchgate.net This approach, catalyzed by sodium methoxide, is not only efficient but also environmentally benign. researchgate.net

Similarly, various syntheses of benzonitrile (B105546) and its derivatives have been successfully carried out under solvent-free or neat conditions, often facilitated by microwave irradiation or solid-supported catalysts. These methods can lead to shorter reaction times, higher yields, and easier product isolation compared to conventional solvent-based systems. While specific studies on the solvent-free synthesis of 3-[(Diethylamino)methyl]benzonitrile are not extensively documented, the established success of these techniques for structurally similar molecules suggests their potential applicability.

Catalyst Reuse and Immobilized Systems

The development of recyclable catalysts is a cornerstone of green chemistry, aiming to reduce waste and lower production costs. For reactions involving benzonitriles and related compounds, various recyclable catalytic systems have been explored.

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are particularly advantageous as they can be easily separated from the reaction mixture by filtration and reused. For example, in the synthesis of benzonitriles via ammoxidation of toluenes, catalysts based on transition metal oxides supported on materials like alumina (B75360) or zeolites have demonstrated high activity and selectivity. mdpi.comgoogle.com These solid catalysts can be employed in continuous flow reactors, further enhancing process efficiency and minimizing waste. google.com

Ionic liquids have also emerged as recyclable catalysts and reaction media for the synthesis of benzonitriles. researchgate.netnih.gov Their low volatility and tunable properties make them attractive green alternatives to traditional organic solvents. In some cases, the ionic liquid can act as both the catalyst and the solvent, and can be readily separated from the product and reused over multiple cycles without significant loss of activity. researchgate.netnih.gov

Furthermore, the immobilization of homogeneous catalysts onto solid supports is a widely used strategy to facilitate catalyst recovery and reuse. This approach combines the high selectivity and activity of homogeneous catalysts with the practical advantages of heterogeneous systems. For the synthesis of aminonitriles, immobilized organocatalysts have been shown to be effective and recyclable.

Waste Reduction and Atom Economy Considerations

Atom economy, a concept developed by Barry Trost, is a fundamental metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. scranton.edursc.orgrsc.org A high atom economy indicates that most of the reactants' atoms are utilized in the product, leading to minimal waste generation. rsc.orgresearchgate.net

The synthesis of complex molecules often involves multiple steps, and evaluating the atom economy of each step is crucial for designing greener synthetic routes. For instance, in a multi-step synthesis of the structurally related drug Milnacipran, which also contains a diethylaminomethyl group attached to a phenyl ring, the atom economy for each synthetic step can be calculated to identify areas for improvement. heteroletters.org

StepReactionReactantsProductsByproductsAtom Economy (%)
1Formation of Intermediate 3Intermediate 2 + Thionyl chlorideIntermediate 3Sulfur dioxide + Hydrogen chloride99
2Formation of Intermediate 4Intermediate 3 + TEAIntermediate 4Triethylammonium chloride72.5
3Formation of Intermediate 5Intermediate 4 + Sodium azide (B81097) + TBABIntermediate 5Sodium chloride + Tetrabutylammonium bromide82.3
4Formation of Milnacipran (1)Intermediate 5 + Raney Nickel/H2Milnacipran (1)-89.7

This table is based on the synthesis of Milnacipran, a structurally related compound, as a representative example of atom economy calculations in a relevant multi-step synthesis. The data is adapted from a published synthetic route. heteroletters.org

By analyzing the atom economy of each step, chemists can identify less efficient transformations and explore alternative reactions that generate less waste. For example, substitution and elimination reactions tend to have lower atom economies compared to addition and rearrangement reactions, where all or most of the reactant atoms are incorporated into the product. scranton.edu

In addition to maximizing atom economy, other waste reduction strategies in the synthesis of this compound and similar compounds include:

Process Intensification: Utilizing continuous flow reactors and microreactors can improve reaction control, reduce reaction times, and minimize waste generation compared to traditional batch processes.

Use of Renewable Feedstocks: Exploring bio-based starting materials can reduce the reliance on petrochemicals and contribute to a more sustainable chemical industry.

By integrating these green chemistry principles into the design and execution of synthetic routes, the production of this compound can be made more environmentally sustainable and economically viable.

Q & A

Q. How can reaction kinetics be studied to optimize the catalytic hydrogenation of the nitrile group in this compound?

  • Methodological Answer :
  • Employ hydrogenation catalysts (e.g., Raney Ni, Pd/C) under controlled H₂ pressure (1–5 atm).
  • Track reaction progress using in-situ FTIR to monitor the disappearance of the C≡N peak.
  • Calculate activation energy (Eₐ) via Arrhenius plots and optimize temperature/pH to minimize side reactions (e.g., over-reduction to amines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.